



Application Notes and Protocols for Studying the Anticonvulsant Effects of LY2365109

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Compound of Interest		
Compound Name:	LY2365109	
Cat. No.:	B15616539	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2365109 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). By blocking the reuptake of glycine, LY2365109 increases extracellular glycine concentrations in the synaptic cleft.[1] Glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and enhanced glycine levels potentiate NMDA receptor function.[2][3] This modulation of glutamatergic neurotransmission has demonstrated anticonvulsant properties, making LY2365109 a promising candidate for epilepsy treatment.[1][4] Studies have shown that LY2365109 can increase the seizure threshold in mice and suppress chronic seizures in animal models of temporal lobe epilepsy (TLE).[1]

These application notes provide a detailed experimental design for evaluating the anticonvulsant efficacy of **LY2365109** in two standard preclinical seizure models: the pentylenetetrazol (PTZ) and maximal electroshock (MES) induced seizure models. The protocols are intended to guide researchers in conducting these assays, and the data presentation section offers a template for organizing and interpreting the results.

Data Presentation

Quantitative data from the experimental protocols should be summarized in the following tables for clear comparison and analysis.



Table 1: Dose-Response Effect of LY2365109 on PTZ-Induced Seizure Threshold

Treatment Group	Dose (mg/kg)	N	Latency to First Myoclonic Jerk (s) (Mean ± SEM)	Latency to Generalized Tonic- Clonic Seizure (s) (Mean ± SEM)	Seizure Score (Mean ± SEM)
Vehicle	-	10	_		
LY2365109	1	10			
LY2365109	3	10	_		
LY2365109	10	10	_		
LY2365109	30	10			

Table 2: Efficacy of LY2365109 in the Maximal Electroshock (MES) Seizure Model

Treatment Group	Dose (mg/kg)	N	Number of Animals Protected from Tonic Hindlimb Extension (%)	Duration of Tonic Hindlimb Extension (s) (Mean ± SEM)
Vehicle	-	10	_	
LY2365109	1	10		
LY2365109	3	10		
LY2365109	10	10	_	
LY2365109	30	10		

Experimental Protocols



Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to identify compounds that can raise the seizure threshold and is considered a model for generalized myoclonic and absence seizures.

Materials:

- LY2365109
- Vehicle (e.g., 0.9% sterile saline with 0.5% methylcellulose)
- Pentylenetetrazol (PTZ) (Sigma-Aldrich)
- Male C57BL/6 mice (8-10 weeks old)
- Observation chambers
- Syringes and needles (27-gauge)
- Timer

Protocol:

- Animal Acclimation: Acclimate mice to the housing facility for at least one week before the
 experiment. House animals in a temperature- and humidity-controlled environment with a 12hour light/dark cycle and ad libitum access to food and water.
- Drug Preparation: Dissolve LY2365109 in the vehicle to the desired concentrations (e.g., 1, 3, 10, 30 mg/kg). Prepare a fresh solution of PTZ (e.g., 35-45 mg/kg, a sub-convulsive dose to test for an increase in seizure threshold) in sterile 0.9% saline on the day of the experiment.[5] The optimal sub-convulsive dose of PTZ should be determined in a pilot study.
- Dosing: Administer LY2365109 or vehicle intraperitoneally (i.p.) to the mice. The volume of injection should be consistent across all animals (e.g., 10 ml/kg).
- Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes before PTZ administration to ensure optimal drug absorption and brain penetration.



- PTZ Administration: Inject the sub-convulsive dose of PTZ (i.p.).
- Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record its behavior for 30 minutes.[5][6]
- Seizure Scoring: Score the seizure severity using a modified Racine scale.[7][8][9] Record the latency to the first myoclonic jerk and the latency to the generalized tonic-clonic seizure.
 - Modified Racine Scale for PTZ-Induced Seizures in Mice:[7]
 - Stage 0: No abnormal behavior
 - Stage 1: Immobility, staring
 - Stage 2: Head nodding, facial and forelimb clonus
 - Stage 3: Myoclonic jerks of the body, rearing
 - Stage 4: Clonic seizures while rearing and falling
 - Stage 5: Generalized tonic-clonic seizures, loss of posture
 - Stage 6: Severe tonic-clonic seizures with wild jumping
 - Stage 7: Tonic extension leading to death

Maximal Electroshock (MES)-Induced Seizure Model

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[10][11]

Materials:

- LY2365109
- Vehicle
- Male C57BL/6 mice (8-10 weeks old)



- Electroconvulsive shock apparatus
- Corneal electrodes
- 0.5% Tetracaine hydrochloride solution (local anesthetic)
- 0.9% Saline solution
- Timer

Protocol:

- Animal Acclimation and Drug Preparation: Follow the same procedures as in the PTZ model.
- Dosing and Pre-treatment: Administer LY2365109 or vehicle (i.p.) 30-60 minutes before the electroshock.
- Anesthesia and Electrode Placement: Apply a drop of 0.5% tetracaine hydrochloride solution to the cornea of each mouse to provide local anesthesia.[11] Place the corneal electrodes on either side of the cornea, ensuring good contact by applying a drop of 0.9% saline.[11]
- Electroshock Application: Deliver a single electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[11][12]
- Observation: Observe the animal's behavior immediately after the shock. The characteristic response in unprotected mice is a tonic extension of the hindlimbs.
- Endpoint Measurement: The primary endpoint is the presence or absence of the tonic hindlimb extension.[11] An animal is considered protected if it does not exhibit tonic hindlimb extension. The duration of the tonic hindlimb extension can also be recorded as a secondary measure.

Electroencephalogram (EEG) Recording (Optional but Recommended)

For a more detailed analysis of the anticonvulsant effects of **LY2365109**, EEG recordings can be performed in conjunction with the seizure models.



Materials:

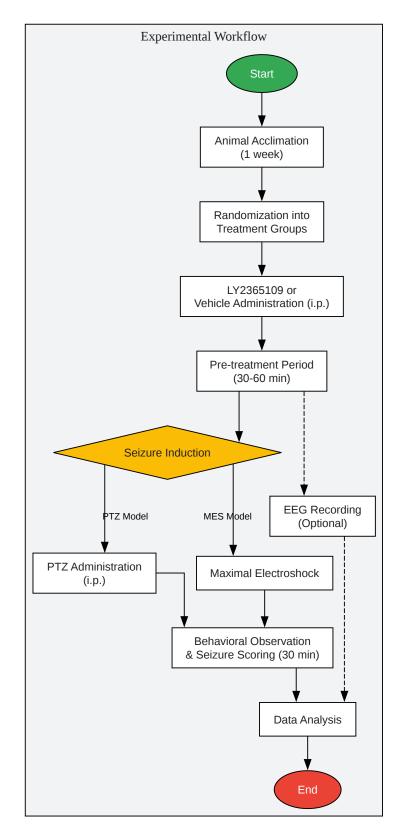
- Stereotaxic apparatus
- EEG recording system (e.g., Pinnacle Technology, Open Ephys)[13]
- Implantable EEG headmounts and electrodes[14]
- Dental cement
- Surgical tools

Protocol:

- Electrode Implantation Surgery:
 - Anesthetize the mouse and place it in a stereotaxic frame.
 - Expose the skull and drill small holes for the placement of epidural screw electrodes over the cortex (e.g., frontal and parietal regions).[14]
 - Implant the EEG headmount and secure it with dental cement.
 - Allow the animal to recover for at least one week before any experiments.
- EEG Recording:
 - Connect the animal to the EEG recording system.
 - Record baseline EEG for a specified period.
 - Administer LY2365109 or vehicle, followed by the seizure-inducing agent (PTZ or MES).
 - Record the EEG throughout the experiment.
- Data Analysis: Analyze the EEG recordings for epileptiform activity, such as spike-wave discharges, and quantify changes in seizure duration and frequency in the presence of LY2365109.[15][16]



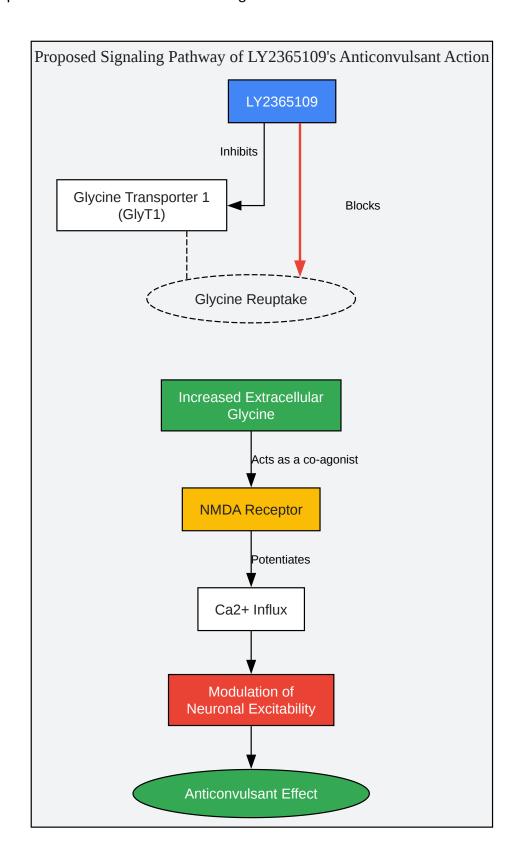
Mandatory Visualizations



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Caption: Experimental workflow for assessing the anticonvulsant effects of LY2365109.



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